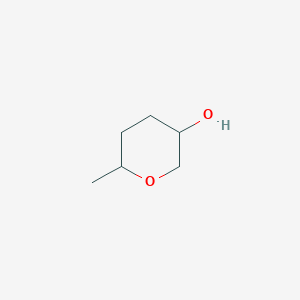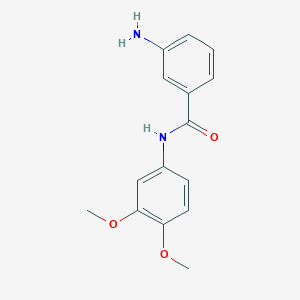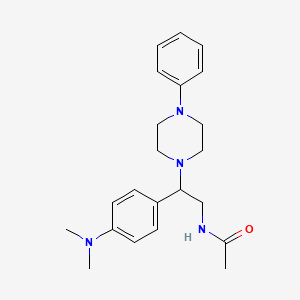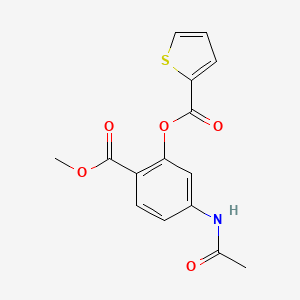![molecular formula C15H19N3O4 B2824256 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide CAS No. 107300-85-6](/img/structure/B2824256.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the -OH groups has been replaced by an -NH2 group . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring and the acetamide group would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could make it polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
- The synthesis of derivatives involving the oxadiazole moiety, such as N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, has been detailed, showcasing their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This involves a series of reactions starting from esterification, hydrazinolysis, and finally, substitution reactions to yield the desired compounds. Molecular docking studies with α-chymotrypsin enzyme protein revealed significant correlation with bioactivity data, suggesting the importance of the oxadiazole moiety in binding with biological targets (Siddiqui et al., 2014).
Antimicrobial and Anti-Enzymatic Activities
- Another study on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. This research underscores the significance of incorporating the oxadiazole and acetamide groups into molecules for enhanced antibacterial activity. Notably, one compound showed superior growth inhibitory activity against various bacterial strains, emphasizing the potential of these compounds in antimicrobial applications (Iqbal et al., 2017).
Anticancer Evaluation
- The development of N-substituted 5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-ylphenyl benzamides for anticancer activity against various cancer cell lines highlights the therapeutic potential of the oxadiazole moiety. Some derivatives exhibited potent anticancer activity, suggesting the utility of these compounds as promising drug leads for cancer therapy (Ravinaik et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-17-14(18-22-10)9-15(19)16-7-6-11-4-5-12(20-2)13(8-11)21-3/h4-5,8H,6-7,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVTLRTFDYLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)


![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)
![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)

![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)